molecular formula C4H10N2O B1346259 2-(Dimethylamino)acetamide CAS No. 6318-44-1

2-(Dimethylamino)acetamide

Cat. No.: B1346259
CAS No.: 6318-44-1
M. Wt: 102.14 g/mol
InChI Key: WKJOQYHMXRVQDK-UHFFFAOYSA-N
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Description

“2-(Dimethylamino)acetamide” is a chemical compound with the CAS Number: 6318-44-1 . It has a molecular weight of 102.14 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H10N2O/c1-6(2)3-4(5)7/h3H2,1-2H3,(H2,5,7) . The molecular formula is C4H10N2O .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm^3 . Its boiling point is 204.8±23.0 °C at 760 mmHg . The compound has a vapour pressure of 0.3±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.1±3.0 kJ/mol . The flash point is 77.7±22.6 °C .

Scientific Research Applications

Environmental Analysis

2-(Dimethylamino)acetamide derivatives have been used in environmental analysis. One study reported the use of a derivative, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA), as a molecular probe for measuring carbonyl compounds in water samples. This probe enables sensitive detection of trace amounts of aldehydes and ketones, including formaldehyde and acetaldehyde, in environmental water samples like snow, ice, and cloud water (Houdier et al., 2000).

Chemical Synthesis

This compound has been used in the synthesis of various chemical compounds. In 2018, a study detailed its role in the synthesis of new 2-(oxiran-2-yl)-1,3-oxazoles, highlighting its utility in organic chemistry (Shablykin et al., 2018).

Biomedical Research

In the field of biomedical research, this compound derivatives have been explored for their potential in developing novel pharmaceutical compounds. For example, a 2023 study investigated the impact of dimethylamine groups on acetamide-chalcone derivatives, finding significant implications for biological applications due to their enhanced fluorescence and two-photon absorption properties (Pelosi et al., 2023).

Novel Antitumor Agents

Another significant application is in the development of antitumor agents. A 2007 study described the synthesis of a novel anticancer naphthalimide, which includes a this compound derivative, showing promising results against various cancer models without inducing hematotoxicity (Van Quaquebeke et al., 2007).

Antipsychotic Research

Furthermore, this compound derivatives have been evaluated for their antipsychotic effects. A study in 2013 investigated these derivatives in an experimental model of psychosis in mice, demonstrating potential therapeutic strategies for schizophrenia with minimal side effects (Moghaddam et al., 2013).

Safety and Hazards

Safety data sheets indicate that 2-(Dimethylamino)acetamide is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It may cause respiratory irritation .

Properties

IUPAC Name

2-(dimethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-6(2)3-4(5)7/h3H2,1-2H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJOQYHMXRVQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282134
Record name 2-(dimethylamino)acetamide
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Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6318-44-1
Record name 2-(Dimethylamino)acetamide
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Record name NSC 31609
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Record name 2-(dimethylamino)acetamide
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Record name 2-(dimethylamino)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-(Dimethylamino)acetamide interact with metal ions?

A1: this compound (pdgH) acts as a terdentate ligand, meaning it can bind to a metal ion through three donor atoms. Specifically, it coordinates to metal ions like Platinum, Palladium, Nickel, and Copper via the deprotonated amide-N, pyridine-N, and amino-N atoms [, ]. This coordination forms stable metal complexes with square planar geometry for Platinum, Palladium, and Nickel, and a tetragonally distorted octahedral structure for Copper [].

Q2: What can you tell us about the trans-influence of the amide-nitrogen in this compound complexes?

A2: Infrared spectroscopy studies on the metal complexes of this compound revealed that the trans-influence of the coordinating amide-N atom is comparable in strength to that of a sulfide-S atom []. This finding suggests that the amide-N exerts a considerable influence on the bonding and properties of the ligand positioned opposite to it in the metal complex.

Q3: Does the structure of this compound have any noticeable effects on the electronic spectra of its metal complexes?

A3: Yes, the nature of the acid amide groups, whether aliphatic or aromatic, influences the electronic spectra of this compound metal complexes, particularly those of Palladium and Platinum []. This suggests that the electronic properties and transitions within the ligand are sensitive to the nature of the substituents attached to the amide group.

Q4: Are there any known applications of this compound derivatives in agriculture?

A4: Derivatives of this compound, like methyl 4-[2-(2-dimethylamino acetamide) phenyl]-3-thioallophanate, are known to exhibit fungicidal activity []. This particular compound, along with other benzimidazole-derived fungicides, has shown efficacy against plant pathogenic fungi like Rhizoctonia solani and Rhizoctonia bataticola []. These findings highlight the potential of this compound derivatives as active ingredients in fungicide formulations for crop protection.

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